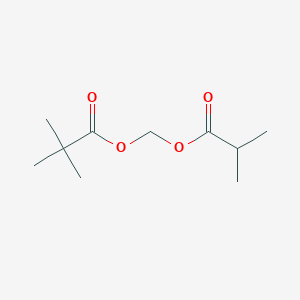
Bis(triethylsilyloxy)arsoryloxy-triethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triethylsilyloxy)arsoryloxy-triethylsilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylsilyloxy)arsoryloxy-triethylsilane typically involves the reaction of triethylsilane with arsenic-containing compounds under controlled conditions. The process often requires the use of catalysts and specific reaction environments to ensure the formation of the desired product. For example, the use of hydrosilanes like triethylsilane in the presence of catalysts such as boron trifluoride can facilitate the formation of silyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triethylsilyloxy)arsoryloxy-triethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic and silicon-containing products.
Reduction: It can be reduced using hydrosilanes or other reducing agents to yield simpler silyloxy compounds.
Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrosilanes, boron trifluoride, and molecular iodine. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield arsenic oxides and silicon oxides, while reduction reactions can produce simpler silyloxy compounds.
Applications De Recherche Scientifique
Bis(triethylsilyloxy)arsoryloxy-triethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyloxy and arsenic-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: Utilized in the production of advanced materials and coatings, leveraging its reactivity and stability
Mécanisme D'action
The mechanism of action of bis(triethylsilyloxy)arsoryloxy-triethylsilane involves its ability to act as a reducing agent and participate in various chemical transformations. The compound’s silyloxy groups can interact with molecular targets, facilitating reactions such as hydrosilylation and reductive amination. These interactions are mediated by the compound’s ability to donate or accept electrons, influencing the reactivity of other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent in organic synthesis.
Trimethylsilyloxy compounds: Similar in structure but with different alkyl groups, affecting their reactivity and applications.
Arsenic-containing silanes: Compounds that share the arsenic-silicon bond but differ in the specific substituents attached.
Uniqueness
Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
137823-33-7 |
|---|---|
Formule moléculaire |
C18H45AsO4Si3 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
tris(triethylsilyl) arsorate |
InChI |
InChI=1S/C18H45AsO4Si3/c1-10-24(11-2,12-3)21-19(20,22-25(13-4,14-5)15-6)23-26(16-7,17-8)18-9/h10-18H2,1-9H3 |
Clé InChI |
DAUXRCOWTIWTNX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)O[As](=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)


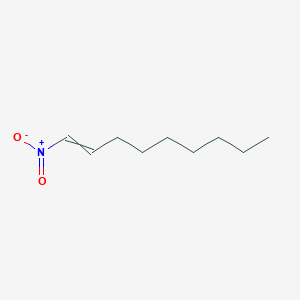

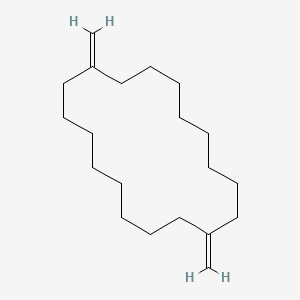
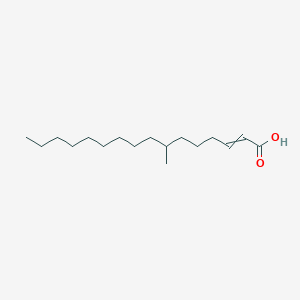
![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
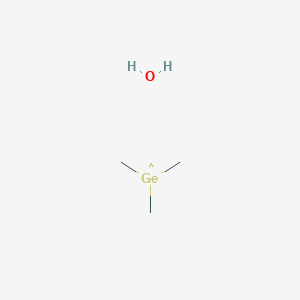
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
